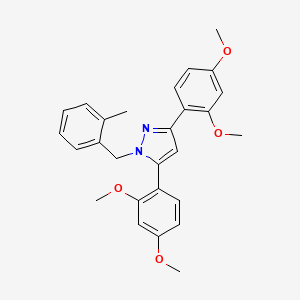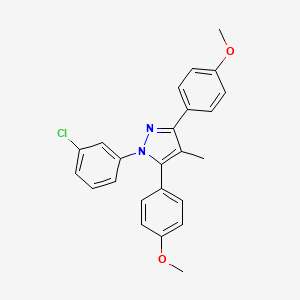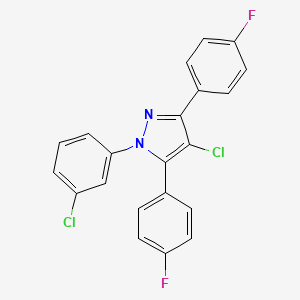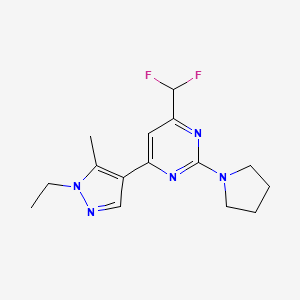![molecular formula C15H17BrN2O2 B10933746 5-Bromo-N'~2~-tricyclo[3.3.1.1~3,7~]dec-2-yliden-2-furohydrazide](/img/structure/B10933746.png)
5-Bromo-N'~2~-tricyclo[3.3.1.1~3,7~]dec-2-yliden-2-furohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N’~2~-tricyclo[3311~3,7~]dec-2-yliden-2-furohydrazide is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N’~2~-tricyclo[3.3.1.1~3,7~]dec-2-yliden-2-furohydrazide typically involves multiple steps, starting with the preparation of the tricyclic core structure. The tricyclic core can be synthesized through a series of cyclization reactions, followed by bromination to introduce the bromine atom at the desired position. The final step involves the formation of the furohydrazide moiety through a condensation reaction with appropriate reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N’~2~-tricyclo[3.3.1.1~3,7~]dec-2-yliden-2-furohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom .
Scientific Research Applications
5-Bromo-N’~2~-tricyclo[3.3.1.1~3,7~]dec-2-yliden-2-furohydrazide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Its applications in industry are limited but may include use in the synthesis of specialized materials .
Mechanism of Action
The mechanism of action of 5-Bromo-N’~2~-tricyclo[3.3.1.1~3,7~]dec-2-yliden-2-furohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Bromoadamantane: Shares a similar tricyclic structure but lacks the furohydrazide moiety.
5-Bromo-2-adamantanone: Another brominated tricyclic compound with different functional groups.
1-Adamantaneacetic acid: A tricyclic compound with an acetic acid functional group.
Uniqueness
5-Bromo-N’~2~-tricyclo[3.3.1.1~3,7~]dec-2-yliden-2-furohydrazide is unique due to its specific combination of a brominated tricyclic core and a furohydrazide moiety.
Properties
Molecular Formula |
C15H17BrN2O2 |
|---|---|
Molecular Weight |
337.21 g/mol |
IUPAC Name |
N-(2-adamantylideneamino)-5-bromofuran-2-carboxamide |
InChI |
InChI=1S/C15H17BrN2O2/c16-13-2-1-12(20-13)15(19)18-17-14-10-4-8-3-9(6-10)7-11(14)5-8/h1-2,8-11H,3-7H2,(H,18,19) |
InChI Key |
YYXPPWXJLYCCCK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC=C(O4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10933680.png)
![methyl 2-[1-(difluoromethyl)-1H-pyrazol-3-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10933686.png)

![3-(4-fluorophenyl)-6-phenyl-N-(tetrahydrofuran-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933697.png)
![8,9-Dimethyl-2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10933701.png)
![2-[4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10933712.png)
![5-(5-ethylthiophen-2-yl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10933724.png)

![3-cyclopropyl-4,6-bis(difluoromethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10933729.png)
![2-{[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}pyridine](/img/structure/B10933736.png)
![(2E,2'E)-N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis[3-(1,3-benzodioxol-5-yl)prop-2-enamide]](/img/structure/B10933738.png)
![3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-{[(2-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)methyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B10933739.png)

